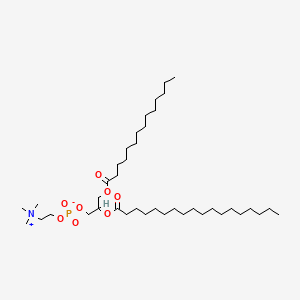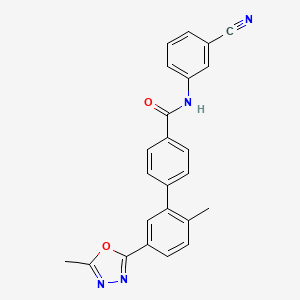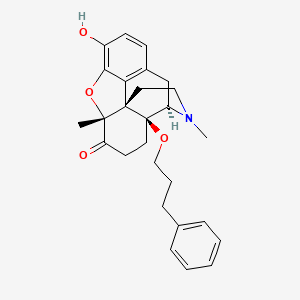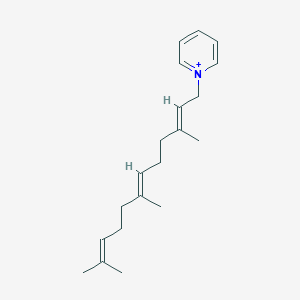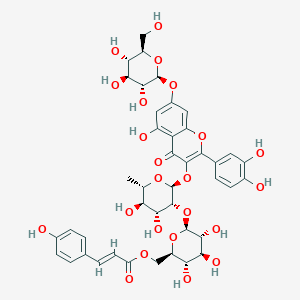
Antioxidant agent-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is a quercetin O-glucoside. It consists of quercetin attached to a beta-D-glucopyranosyl moiety at position 7 and an alpha-L-6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl residue at position 3 via a glycosidic linkage. This compound is isolated from the leaves of Ginkgo biloba and exhibits antioxidant activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside can be initiated from commercially available quercetin. The process involves regioselective benzylation of quercetin to produce 4’, 7-di-O-benzylquercetin. This intermediate is then subjected to selective beta-glycosylation of the 3-OH group, acylation of the 6’'-OH group, and finally debenzylation via catalytic transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions for higher yield and purity, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the hydroxyl groups on the quercetin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Glycosidic linkages can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in various glycoside derivatives.
科学研究应用
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic linkages and their reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antioxidant activity is of interest in the food and cosmetic industries for its potential to preserve products and protect skin from oxidative damage.
作用机制
The mechanism of action of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside involves its antioxidant activity. It scavenges free radicals and inhibits oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cellular stress responses .
相似化合物的比较
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another quercetin derivative with similar antioxidant properties.
Quercetin 3-O-beta-D-glucopyranosyl-6’'-acetate: A compound with additional acetylation, which may alter its solubility and reactivity.
Quercetin 3-O-(6-O-malonyl)-beta-D-glucoside: A conjugate of quercetin identified in green-leafed lettuce.
Uniqueness
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the p-coumaroyl group. This structure contributes to its distinct antioxidant activity and potential therapeutic benefits.
属性
分子式 |
C42H46O23 |
|---|---|
分子量 |
918.8 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-15-28(49)34(55)39(65-41-36(57)33(54)30(51)25(63-41)14-58-26(48)9-4-16-2-6-18(44)7-3-16)42(59-15)64-38-31(52)27-22(47)11-19(60-40-35(56)32(53)29(50)24(13-43)62-40)12-23(27)61-37(38)17-5-8-20(45)21(46)10-17/h2-12,15,24-25,28-30,32-36,39-47,49-51,53-57H,13-14H2,1H3/b9-4+/t15-,24+,25+,28-,29+,30+,32-,33-,34+,35+,36+,39+,40+,41-,42-/m0/s1 |
InChI 键 |
SHRUKDVTMUBNTL-XJRUTDMXSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
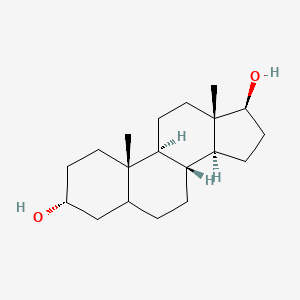
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
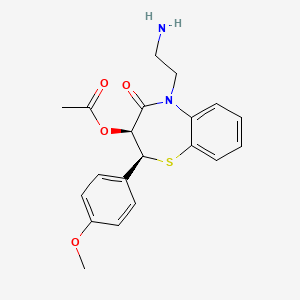

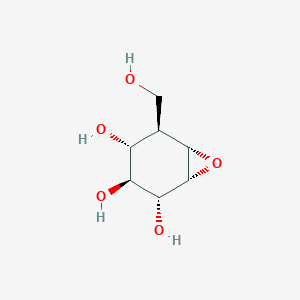

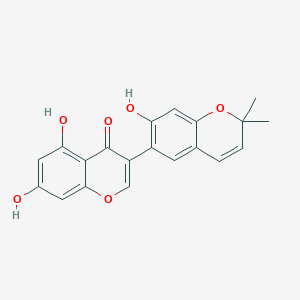
![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)
